2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, fluorophenyl, and chromeno-pyrrole structures
Preparation Methods
The synthesis of 2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 5-chloropyridine and 4-fluorobenzaldehyde, followed by cyclization and condensation reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and fluorophenyl moieties. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets .
Comparison with Similar Compounds
Similar compounds include other pyridine and fluorophenyl derivatives, such as 2-(2-Chloropyridin-4-yl)-2,2-difluoroacetic acid and 2-Chloropyridine-5-boronic acid. Compared to these compounds, 2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits unique structural features that may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H12ClFN2O3 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H12ClFN2O3/c23-13-7-10-17(25-11-13)26-19(12-5-8-14(24)9-6-12)18-20(27)15-3-1-2-4-16(15)29-21(18)22(26)28/h1-11,19H |
InChI Key |
JNPIDRGCQPDPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NC=C(C=C5)Cl |
Origin of Product |
United States |
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